1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine

Overview

Description

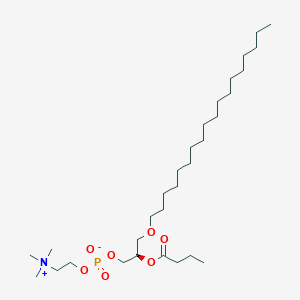

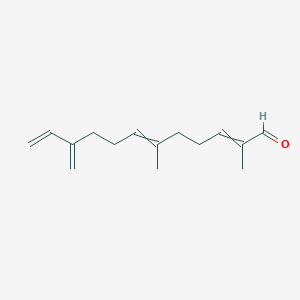

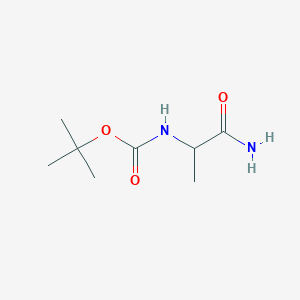

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is a type of phospholipid . It is a precursor to choline biosynthesis and an intermediate in the metabolism of phosphatidylcholine . It is also a natural platelet-activating factor .

Synthesis Analysis

The synthesis of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves several steps. It can be synthesized from 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) which is a natural platelet-activating factor with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .Molecular Structure Analysis

The molecular structure of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is complex. It is a phosphatidylcholine in which the acyl groups at positions 1 and 2 are octadecanoyl and octadecenoyl respectively .Chemical Reactions Analysis

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine participates in various chemical reactions. It is involved in the metabolism of phosphatidylcholine . It can also be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine are influenced by its structure. It has a molecular weight of 579.8 g/mol. It is also known to have good stability .Scientific Research Applications

Interaction with Ion Channels

The compound 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine, a type of ether-linked phospholipid, has been studied for its interaction with plasma membrane ion channels. Potier et al. (2011) hypothesized that this lipid could modulate the function of plasma membrane ion channels, particularly in the context of its anti-cancer properties (Potier et al., 2011).

Effect on Exocrine Secretory Glands

A study by Söling et al. (1984) explored the effect of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine on exocrine secretory glands. They found that this compound stimulated the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, mimicking the effects of acetylcholine (Söling et al., 1984).

Study of Critical Micellar Concentration

Kramp et al. (1984) conducted a study to determine the critical micellar concentration of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine, providing insights into its physical chemical characteristics. This research helps in understanding the biological activities of these compounds (Kramp et al., 1984).

Impact on Model Membranes

Torrecillas et al. (2006) examined the effects of this compound on the biophysical properties of model membranes. Their research contributes to understanding the mechanism of action of these compounds, especially in relation to their biological actions through the plasma membrane (Torrecillas et al., 2006).

Leukocyte Migration Influence

The influence of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine on human neutrophil migration was studied by Czarnetzki and Benveniste (1981). They found that the compound had chemokinetic and chemotactic effects on neutrophils, providing insights into its potential role in leukocyte accumulation at inflammatory sites (Czarnetzki & Benveniste, 1981).

Mechanism of Action

Mode of Action

It’s important to understand how the compound interacts with its targets and the resulting changes .

Biochemical Pathways

Understanding the affected pathways and their downstream effects is crucial for comprehending the compound’s overall impact .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Understanding these effects can provide insights into the compound’s overall impact .

Action Environment

Such factors can significantly impact the compound’s effectiveness .

Safety and Hazards

As a research chemical, 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine should be handled with care. It is not intended for human or veterinary use.

Future Directions

The future research directions of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine could involve further exploration of its biophysical properties and potential applications in nanomedicine . It could also be used to study its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

properties

IUPAC Name |

[(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMRKQKVQGECX-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)